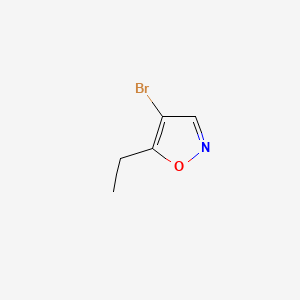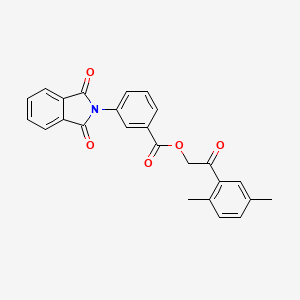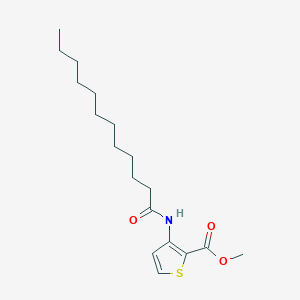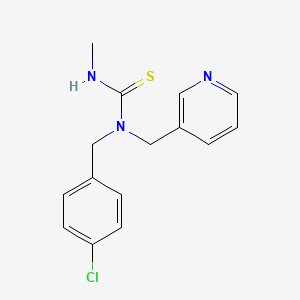![molecular formula C16H18N4O11S2 B12468296 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide](/img/structure/B12468296.png)
3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide is a complex organic compound that belongs to the class of nitrobenzenes and sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide typically involves multiple steps, including nitration, sulfonation, and etherification reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonamide groups. The final steps involve the formation of ether linkages through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or further nitrated aromatic compounds.
Scientific Research Applications
3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Used in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1,2,4-triazol-5-one: A nitro compound with similar structural features but different applications and properties.
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid: Another nitro and sulfonamide-containing compound with distinct chemical behavior.
Uniqueness
3-Nitro-4-{2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy}benzenesulfonamide is unique due to its multiple nitro and sulfonamide groups, which confer specific reactivity and potential for diverse applications. Its complex structure allows for interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C16H18N4O11S2 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
3-nitro-4-[2-[2-(2-nitro-4-sulfamoylphenoxy)ethoxy]ethoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H18N4O11S2/c17-32(25,26)11-1-3-15(13(9-11)19(21)22)30-7-5-29-6-8-31-16-4-2-12(33(18,27)28)10-14(16)20(23)24/h1-4,9-10H,5-8H2,(H2,17,25,26)(H2,18,27,28) |
InChI Key |
BOOYXEBLBZDQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])OCCOCCOC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-Heptane-1,7-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B12468238.png)
![4-chloro-N-[2-(propan-2-ylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468242.png)

![N-[1-[4-(2,2-difluoroethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B12468261.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B12468275.png)
![N-(2,6-dimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12468278.png)
![1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468279.png)
![Sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B12468282.png)

![4-methyl-N-[4-(phenylsulfamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12468297.png)
![2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12468304.png)
